1-Cyclopropylpyrrolidine-3-thiol
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Overview
Description
1-Cyclopropylpyrrolidine-3-thiol is an organic compound featuring a cyclopropyl group attached to a pyrrolidine ring, which in turn is bonded to a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylpyrrolidine-3-thiol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with a suitable thiol-containing reagent can yield the desired product. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylpyrrolidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anions.
Substitution: Alkyl or acyl derivatives.
Scientific Research Applications
1-Cyclopropylpyrrolidine-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclopropylpyrrolidine-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the cyclopropyl and thiol groups.
Cyclopropylamine: Lacks the pyrrolidine ring and thiol group.
Thiopyrrolidine: Contains a thiol group but lacks the cyclopropyl group.
Uniqueness: 1-Cyclopropylpyrrolidine-3-thiol is unique due to the combination of its cyclopropyl, pyrrolidine, and thiol groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H13NS |
---|---|
Molecular Weight |
143.25 g/mol |
IUPAC Name |
1-cyclopropylpyrrolidine-3-thiol |
InChI |
InChI=1S/C7H13NS/c9-7-3-4-8(5-7)6-1-2-6/h6-7,9H,1-5H2 |
InChI Key |
ZIRBLEYPXVIUTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(C2)S |
Origin of Product |
United States |
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